molecular formula C13H10ClFN2O B13355343 6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide

6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide

Cat. No.: B13355343
M. Wt: 264.68 g/mol
InChI Key: BLUPKGCBDWDKIM-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-fluorobenzyl)nicotinamide is a chemical compound with the molecular formula C13H10ClFN2O. It is known for its unique structure, which includes a chloro group, a fluorobenzyl group, and a nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-fluorobenzyl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with 2-fluorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for 6-Chloro-N-(2-fluorobenzyl)nicotinamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-fluorobenzyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N-(2-fluorobenzyl)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-fluorobenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(2-chlorobenzyl)nicotinamide
  • 6-Chloro-N-(2-methylbenzyl)nicotinamide
  • 6-Chloro-N-(2-bromobenzyl)nicotinamide

Uniqueness

6-Chloro-N-(2-fluorobenzyl)nicotinamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2O/c14-12-6-5-10(8-16-12)13(18)17-7-9-3-1-2-4-11(9)15/h1-6,8H,7H2,(H,17,18)

InChI Key

BLUPKGCBDWDKIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=C2)Cl)F

Origin of Product

United States

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